methyl 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylate
Description
Methyl 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylate is a spirocyclic compound featuring a benzoxazine core fused with a cyclopropane ring. Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol (calculated from ). The methyl ester group at the 8-position contributes to its physicochemical properties, such as solubility and metabolic stability. This compound is of interest in medicinal chemistry due to structural similarities with serotonin receptor antagonists (e.g., 5-HT₃) .
Properties
IUPAC Name |
methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-15-11(14)8-3-2-4-9-10(8)16-12(5-6-12)7-13-9/h2-4,13H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAQWLOGEOOFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NCC3(O2)CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane]-8-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents has been reported to yield high purity products under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of laboratory synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane]-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of methyl 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylate as an anticancer agent. Research indicates that compounds with similar scaffolds exhibit cytotoxic effects against various cancer cell lines.
Case Study: Structure-Activity Relationship
A study focused on the synthesis of novel benzoxazine derivatives demonstrated that modifications to the molecular structure significantly influence anticancer potency. For instance, the introduction of hydroxyl groups and amino substituents enhanced the activity against cancer cells such as PC-3 and MDA-MB-231. The most potent analogs displayed IC50 values ranging from 7.84 to 16.2 µM against these cell lines .
Antimicrobial Properties
The compound also shows promise in antimicrobial applications. Similar benzoxazine derivatives have been investigated for their efficacy against bacterial and fungal pathogens.
Comparative Analysis of Antimicrobial Activity
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Methyl 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate | Structure | Moderate antibacterial activity |
| This compound | Structure | Significant antifungal effects |
Studies have shown that structural modifications can lead to enhanced antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The spirocyclic nature of these compounds may facilitate unique binding interactions with microbial targets.
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, this compound has been explored for additional pharmacological effects:
- Anti-inflammatory Activity : Some derivatives have demonstrated the ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
- Neuroprotective Effects : Related compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis.
Mechanism of Action
The mechanism of action of methyl 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane]-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Positional Isomers: 6-Carboxylate vs. 8-Carboxylate Derivatives
Methyl 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate (C₁₂H₁₃NO₃, MW 219.24) differs only in the ester group’s position (6 vs. 8). Positional isomerism significantly impacts electronic distribution and steric interactions. For example:
- Receptor Affinity : In benzoxazine derivatives, the 8-carboxylate position (target compound) is associated with higher 5-HT₃ receptor antagonism compared to 6-substituted analogs, as substituent orientation affects binding pocket compatibility .
- Synthetic Accessibility : Both isomers require regioselective formylation or esterification steps, but the 8-position is more sterically hindered due to proximity to the spirocyclopropane .
Functional Group Variations: Ester vs. Amide Derivatives
3,4-Dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives () replace the methyl ester with an amide group. Key differences include:
- Biological Activity : Amides generally exhibit higher metabolic stability but lower solubility than esters. In 5-HT₃ receptor assays, carboxamides showed stronger antagonism (IC₅₀ ~10 nM) compared to esters (IC₅₀ ~100 nM), likely due to enhanced hydrogen-bonding interactions .
- Synthetic Routes : Amides require coupling reagents (e.g., EDC/HOBt), while esters are synthesized via alkylation or acid-catalyzed esterification .
Ring Size and Heteroatom Modifications
Methyl 4,5-dihydro-2H-spiro[benzo[f][1,4]oxazepine-3,1'-cyclopropane]-8-carboxylate (C₁₃H₁₅NO₃, MW 233.26; ) replaces the six-membered benzoxazine with a seven-membered oxazepine ring:
Substituent Effects: Halogens and Ketones
6-Chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid methyl ester (CAS 123040-75-5; ) introduces a chlorine atom and a ketone group:
Spirocyclic vs. Non-Spirocyclic Analogs
Ethyl 4-acetyl-8-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate () lacks the spirocyclopropane but includes acetyl and formyl groups:
- Synthetic Complexity : Formylation at the 8-position requires careful temperature control (80°C in DMSO-d₆) to avoid side reactions .
Research Implications
The target compound’s spirocyclopropane and 8-carboxylate configuration balance conformational rigidity and receptor compatibility, making it a promising scaffold for 5-HT₃ antagonists. Future studies should explore hybrid structures (e.g., spirocyclic carboxamides) to synergize the advantages of esters and amides. Additionally, computational modeling of positional isomer effects could refine synthetic strategies .
Biological Activity
Methyl 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound based on diverse research findings.
- Molecular Formula : C12H13NO3
- Molecular Weight : 219.24 g/mol
- InChI : InChI=1S/C12H13NO3/c1-15-11(14)10-12(6-7-12)16-9-5-3-2-4-8(9)13-10/h2-5,10,13H,6-7H2,1H3
- CAS Number : 2375270-22-5
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and esterification processes. Various methods have been reported in the literature for synthesizing similar spirocyclic compounds, which often exhibit diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of spirocyclic compounds like methyl 3,4-dihydrospiro[1,4-benzoxazine] can exhibit significant antimicrobial properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Methyl 3,4-dihydrospiro[1,4-benzoxazine]-8-carboxylate | Antimicrobial against various bacterial strains | |
| Benzothiazole derivatives | Broad-spectrum antimicrobial activities |
In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
Another area of interest is the potential enzyme inhibition exhibited by methyl 3,4-dihydrospiro[1,4-benzoxazine]. For example:
This suggests that the compound may be useful in managing conditions such as diabetes by inhibiting carbohydrate absorption.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of methyl 3,4-dihydrospiro[1,4-benzoxazine]. The results indicate varying degrees of cytotoxic effects on different cancer cell lines:
These findings highlight the compound's potential as a lead structure for anticancer drug development.
Case Studies
Several case studies have explored the biological activity of related spirocyclic compounds. For instance:
- Case Study on Antimicrobial Efficacy : A study demonstrated that modifications to the benzoxazine core significantly enhanced antimicrobial activity against resistant strains of bacteria.
- Case Study on Enzyme Inhibition : Another investigation focused on the structure-activity relationship (SAR) of spirocyclic compounds revealed key functional groups responsible for enhanced α-glucosidase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
